1-Benzyl-1H-benzo[d]imidazol-2(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-benzyl-1H-benzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-14-15-12-8-4-5-9-13(12)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGPRLHZAOPVIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Characterization of 1 Benzyl 1h Benzo D Imidazol 2 3h One and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. Analysis of ¹H and ¹³C NMR spectra, supported by advanced techniques, allows for the unambiguous assignment of all atoms in the 1-Benzyl-1H-benzo[d]imidazol-2(3H)-one structure.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzimidazolone core, the benzyl (B1604629) group, and the N-H proton.
N-H Proton: A broad singlet is anticipated for the N3-H proton, typically appearing in the downfield region (δ 10.0–11.5 ppm), a characteristic chemical shift for amide or urea-like protons in a heterocyclic system. unl.pt
Benzimidazolone Aromatic Protons: The four protons on the fused benzene (B151609) ring (C4-H, C5-H, C6-H, C7-H) generally appear as a complex multiplet system between δ 7.0 and 7.3 ppm. Due to substitution, they form an AA'BB' or ABCD spin system, with the exact chemical shifts and coupling patterns dependent on the solvent.
Benzyl Group Protons: The methylene (B1212753) protons (-CH₂-) of the benzyl group are expected to produce a sharp singlet around δ 5.1-5.4 ppm. arabjchem.org The five protons of the phenyl ring will typically appear as a multiplet in the δ 7.2–7.4 ppm range, often overlapping with some of the benzimidazolone protons.
Table 1: Expected ¹H NMR Chemical Shifts (δ) for this compound
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| N3-H | 10.0 - 11.5 | Broad Singlet |
| Benzimidazolone Ar-H (4H) | 7.0 - 7.3 | Multiplet |
| Benzyl Ar-H (5H) | 7.2 - 7.4 | Multiplet |
| N1-CH₂ | 5.1 - 5.4 | Singlet |
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule.
Carbonyl Carbon: The most downfield signal is that of the carbonyl carbon (C2), which is expected to resonate in the range of δ 154–156 ppm, characteristic for a urea-type carbonyl within a five-membered ring.
Benzimidazolone Aromatic Carbons: The carbons of the fused benzene ring (C3a, C4, C5, C6, C7, C7a) typically appear between δ 109 and 135 ppm. The two carbons adjacent to the nitrogen atoms (C3a and C7a) are expected around δ 129–132 ppm, while the other four carbons (C4, C5, C6, C7) will have distinct signals in the δ 109–122 ppm region.
Benzyl Group Carbons: The methylene carbon (-CH₂) signal is anticipated around δ 46–48 ppm. The phenyl ring carbons will show a signal for the ipso-carbon (the one attached to the methylene group) around δ 135–137 ppm, with the other aromatic carbons appearing between δ 126 and 129 ppm. nih.gov
Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Expected Chemical Shift (ppm) |
|---|---|
| C=O (C2) | 154 - 156 |
| Benzyl C-ipso | 135 - 137 |
| Benzimidazolone C3a, C7a | 129 - 132 |
| Benzyl C-ortho, C-meta, C-para | 126 - 129 |
| Benzimidazolone C4, C5, C6, C7 | 109 - 122 |
| N1-CH₂ | 46 - 48 |
While ¹H and ¹³C NMR provide primary structural data, two-dimensional (2D) NMR techniques are crucial for unambiguous signal assignment, especially for the overlapping aromatic regions.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. This is particularly useful for assigning the connectivity within the benzimidazolone aromatic ring system (e.g., H4 coupling to H5, H5 to H6, etc.).
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms. This would definitively link each aromatic proton signal to its corresponding carbon signal, and the methylene proton singlet to the methylene carbon.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key absorptions are expected as follows:
N-H Stretch: A sharp to moderately broad absorption band between 3150 and 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide within the imidazole (B134444) ring. unl.pt
C-H Aromatic Stretch: Multiple sharp bands are expected just above 3000 cm⁻¹ (typically 3030–3100 cm⁻¹), corresponding to the C-H stretching vibrations on both the benzimidazolone and benzyl aromatic rings.
C-H Aliphatic Stretch: Absorptions corresponding to the methylene (-CH₂-) group's symmetric and asymmetric stretching will appear just below 3000 cm⁻¹ (around 2850–2960 cm⁻¹).
C=O Stretch: A strong, sharp absorption band is predicted between 1680 and 1720 cm⁻¹, which is characteristic of the carbonyl group in a cyclic urea (B33335) (lactam) system. arabjchem.org
C=C Aromatic Stretch: Several medium to strong bands in the 1450–1620 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic rings.
C-N Stretch: C-N stretching vibrations typically appear in the 1200–1350 cm⁻¹ range.
Table 3: Principal IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3150 - 3300 | Medium |
| Aromatic C-H Stretch | 3030 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Weak |
| C=O Stretch | 1680 - 1720 | Strong |
| Aromatic C=C Stretch | 1450 - 1620 | Medium-Strong |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering further structural confirmation. For this compound (C₁₄H₁₂N₂O), the molecular weight is 224.26 g/mol .
In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z of 224. The most characteristic fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond. This leads to the formation of a very stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91 , which is often the base peak in the spectrum. The other fragment would be the benzimidazolone radical cation at m/z 133. Further fragmentation of the benzimidazolone moiety can occur through the loss of carbon monoxide (CO) or isocyanate (HNCO). In soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 225.
Table 4: Expected Mass Spectrometry Fragments for this compound
| m/z | Ion Structure/Formula | Fragmentation Pathway |
|---|---|---|
| 225 | [C₁₄H₁₂N₂O + H]⁺ | Protonated Molecule ([M+H]⁺) |
| 224 | [C₁₄H₁₂N₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 91 | [C₇H₇]⁺ | Benzylic C-N cleavage (Tropylium ion) |
| 133 | [C₇H₅N₂O]⁺ | Benzylic C-N cleavage (Benzimidazolone fragment) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insight into the electronic transitions within a molecule's chromophore. The benzimidazole (B57391) system is a known chromophore. N-Butyl-1H-benzimidazole, an analogue, shows absorption peaks at 248 nm and 295 nm. mdpi.com The spectrum of this compound is expected to show strong absorptions in the UV region, arising from π→π* transitions within the conjugated benzimidazolone system. Typically, benzimidazole derivatives exhibit two main absorption bands. For the title compound, these would be anticipated around 240-250 nm and 280-295 nm. The presence of the carbonyl group and the benzyl substituent may cause slight shifts (hypsochromic or bathochromic) in these absorption maxima compared to simple benzimidazoles.
Table 5: Expected UV-Vis Absorption Maxima (λₘₐₓ) for this compound in a Non-polar Solvent
| Expected λₘₐₓ (nm) | Associated Electronic Transition |
|---|---|
| ~245 - 255 | π→π |
| ~280 - 295 | π→π |
X-ray Diffraction (XRD) Crystallography
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable insights into the molecular conformation, the nature of intermolecular interactions, and the specific tautomeric forms that are stabilized in the solid state.
The molecular structure of this compound, as determined by single-crystal X-ray diffraction, reveals specific conformational features. The core benzimidazole ring system, comprising the fused five- and six-membered rings, is nearly planar, with a maximum atomic deviation from the mean plane of 0.023 Å. nih.gov A significant conformational characteristic is the orientation of the benzyl substituent relative to this planar core. The dihedral angle between the benzimidazole mean plane and the appended phenyl ring is 68.50 (6)°. nih.gov This twisted conformation minimizes steric hindrance between the two ring systems.
The conformation of analogues can vary depending on the nature and position of substituents. For instance, in the disubstituted analogue 1,3-Dibenzyl-1H-benzimidazol-2(3H)-one, the benzimidazole core also maintains its planarity. researchgate.net However, the two benzyl groups are oriented almost perpendicular to this plane, with a dihedral angle of 81.95 (5)° between the benzimidazole system and the phenyl rings. researchgate.net Another analogue, 1-Allyl-3-benzyl-1H-benzimidazol-2(3H)-one, also exhibits a planar fused-ring system, with the benzyl and allyl groups being nearly perpendicular to it, showing dihedral angles of 80.6 (1)° and 77.4 (3)°, respectively. nih.gov In contrast, the related compound 1-Benzyl-1H-benzimidazole, which lacks the carbonyl group, shows a larger dihedral angle of 85.77 (4)° between its benzimidazole core and the benzyl ring. researchgate.net
Table 1: Comparison of Conformational Features in this compound and its Analogues
| Compound | Benzimidazole Core Planarity (Max. Deviation) | Dihedral Angle with Benzyl Group | Reference |
|---|---|---|---|
| This compound | 0.023 (2) Å | 68.50 (6)° | nih.gov |
| 1,3-Dibenzyl-1H-benzimidazol-2(3H)-one | 0.0121 (9) Å | 81.95 (5)° | researchgate.net |
| 1-Allyl-3-benzyl-1H-benzimidazol-2(3H)-one | -0.006 (2) Å | 80.6 (1)° | nih.gov |
| 1-Benzyl-1H-benzimidazole | 0.035 (2) Å | 85.77 (4)° | researchgate.net |
The crystal packing of this compound is primarily governed by hydrogen bonding. The presence of both a hydrogen bond donor (the N-H group) and an acceptor (the C=O group) allows for the formation of robust intermolecular connections. Specifically, each molecule is linked to a symmetry-equivalent molecule through a pair of N–H···O hydrogen bonds. nih.gov This interaction creates a centrosymmetric pseudo-dimer, which serves as the fundamental building block of the supramolecular assembly in the crystal lattice. nih.gov
In analogues where the N-H proton is substituted, the hydrogen bonding patterns are necessarily different. For example, in 1-Allyl-3-benzyl-1H-benzimidazol-2(3H)-one, which lacks an N-H donor, the carbonyl oxygen atom acts as an acceptor for weaker, bifurcated C–H···O hydrogen bonds involving aromatic C-H groups. nih.gov These interactions link the molecules into a two-dimensional network. nih.gov In the case of 1-Benzyl-1H-benzimidazole, which has no carbonyl oxygen, the packing is stabilized by C–H···N hydrogen bonds and C–H···π interactions, leading to the formation of molecular chains. researchgate.net The study of various benzimidazole derivatives reveals a wide array of possible interactions, including π-π stacking, which further stabilize the crystal structures.
Table 2: Dominant Intermolecular Interactions in the Solid State
| Compound | Interaction Type | Resulting Supramolecular Motif | Reference |
|---|---|---|---|
| This compound | N–H···O | Pseudo-dimers | nih.gov |
| 1-Allyl-3-benzyl-1H-benzimidazol-2(3H)-one | C–H···O | 2D Network | nih.gov |
| 1-Benzyl-1H-benzimidazole | C–H···N, C–H···π | Chains | researchgate.net |
Benzimidazol-2-one (B1210169) systems can theoretically exist in keto (lactam) and enol (lactim) tautomeric forms. X-ray diffraction analysis provides an unambiguous determination of the predominant tautomer in the solid state by precisely locating the positions of hydrogen atoms, particularly the one attached to a nitrogen or oxygen atom.
For this compound, the crystal structure confirms that the molecule exists exclusively in the keto (lactam) form. nih.gov This is evidenced by the presence of a C=O double bond and the location of a hydrogen atom on one of the nitrogen atoms (N3) of the imidazole ring. The alternative enol form, which would feature a C-O single bond and an O-H group, is not observed. This preference for the keto tautomer is common for benzimidazolones in the solid state. Studies on other benzimidazole derivatives have similarly shown that XRD analysis confirms the existence of a single, stable tautomeric form within the crystal lattice, even when tautomeric exchange is possible in solution. mdpi.com The specific hydrogen bonding and crystal packing forces present in the solid state effectively "lock" the molecule into its most stable tautomeric conformation. mdpi.combeilstein-journals.org
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This experimental data is compared against the theoretically calculated percentages based on the molecular formula to confirm the compound's purity and elemental composition.
For this compound, the molecular formula is C₁₄H₁₂N₂O. nih.gov Based on this formula, the calculated elemental composition can be determined. Experimental validation of this composition is a crucial step in the characterization of a newly synthesized batch of the compound. Typically, the experimental values are expected to be within ±0.4% of the calculated values to confirm the purity of the sample.
Table 3: Elemental Composition of this compound
| Element | Symbol | Molecular Formula | Calculated Composition (%) |
|---|---|---|---|
| Carbon | C | C₁₄H₁₂N₂O | 74.98% |
| Hydrogen | H | 5.39% | |
| Nitrogen | N | 12.49% | |
| Oxygen | O | 7.13% |
Characterization of synthesized analogues also relies on elemental analysis to confirm their structures. orientjchem.org For example, various 2-alkanaino benzimidazole derivatives have been successfully characterized where the found elemental values correspond closely to the calculated percentages for their proposed structures. orientjchem.org
Structure Activity Relationship Sar Studies of 1 Benzyl 1h Benzo D Imidazol 2 3h One Derivatives
Systematic Structural Modifications and Their Impact on Biological Activity
The therapeutic potential of benzimidazole-based compounds can be precisely tuned by altering their chemical structure. nih.gov The physicochemical properties of the molecule, such as its hydrogen bonding capability, potential for π-π stacking, and hydrophobic interactions, are directly influenced by the nature and location of its substituents, which in turn dictates its ability to bind to biological targets like enzymes and nucleic acids. nih.gov SAR analyses consistently show that substitutions at the N1, C2, C5, and C6 positions are particularly influential on the biological activity of the benzimidazole (B57391) scaffold. mdpi.com
Substituent Effects on the Benzimidazole Ring (e.g., Halogenation, Electron-Withdrawing/Donating Groups)
The electronic properties of substituents on the benzimidazole ring play a pivotal role in modulating biological activity. Studies on various benzimidazole derivatives have shown that the presence of electron-withdrawing groups can significantly enhance certain therapeutic actions. For instance, compounds featuring an electron-withdrawing moiety have demonstrated superior antibacterial activity compared to those with electron-donating groups. researchgate.net This suggests that reducing the electron density of the aromatic system can be a favorable modification for antimicrobial applications.
Halogenation is a common strategy employed to modify the electronic character and lipophilicity of the ring. The introduction of a bromine atom, for example, has been shown to improve the stable binding of a benzimidazole derivative to the G9a enzyme, a target in cancer therapy. In contrast, for some anticancer compounds, larger substituents attached to the benzene (B151609) portion of the scaffold have been found to decrease cytotoxic activity, indicating a potential steric hindrance at the target site.
Modifications at the N1-Benzyl Position
The N1-benzyl group is a key determinant of activity and selectivity. Modifications to the benzyl (B1604629) ring itself have proven to be a fruitful strategy for enhancing potency. In a series of novel benzimidazolyl diketo acid derivatives developed as anti-HIV-1 agents, compounds with a substituted benzyl moiety were found to be more potent than their unsubstituted counterparts.
The position and nature of the substituent on the benzyl ring are critical. Enhanced anti-HIV-1 activity was achieved when fluoro, chloro, or methyl groups were introduced. Specifically, substitutions at the 2-, 3-, or 4-positions of the benzyl ring resulted in compounds with greater potency. Analogous findings in related scaffolds, such as benzo[d]oxazol-2(3H)-one derivatives, also highlight the importance of the N-benzyl moiety. In these series, the type and position of substituents on the benzyl ring strongly affect binding affinity for sigma(1) receptors, with para-substituted compounds generally showing higher affinity. researchgate.net
Below is an interactive table detailing the impact of N1-benzyl ring substituents on anti-HIV-1 activity.
| Compound ID | R (Substituent on Benzyl Ring) | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 13a | H | 109.3 | >380 | >3.48 |
| 13d | 4-CH₃ | 43.1 | >380 | >8.82 |
| 13f | 4-Cl | 29.5 | >380 | >12.88 |
| 13g | 2-F | 26.7 | >380 | >14.23 |
| 13h | 3-F | 28.9 | >380 | >13.15 |
Influence of Substituents at the C2 Position
The C2 position of the benzimidazole ring is a versatile site for modification that significantly influences the compound's biological profile. Attaching different heterocyclic systems at this position can introduce new functionalities and interaction points. For example, incorporating a pyrrole (B145914) heterocycle at C2 has been linked to potent antifungal and anti-melanoma activity. nih.gov Similarly, the introduction of furan (B31954) or thiophene (B33073) rings at this position also modulates the compound's activity, underscoring the role of the C2 substituent in defining the therapeutic application. nih.gov
For antiviral applications, SAR studies suggest that electron-donating groups at the C2 position can enhance interactions with viral enzymes, thereby improving inhibitory activity. rroij.com In the pursuit of anticancer agents, the incorporation of piperazine (B1678402) fragments at the C2 position has yielded hybrid molecules with notable antiproliferative effects against human lung cancer cells. mdpi.com These findings illustrate that the C2 position can be functionalized with a wide array of chemical moieties to direct the compound's activity towards different biological targets.
Impact of C6 Substituents
Substituents at the C5 and C6 positions of the benzimidazole ring can also profoundly affect biological outcomes. The electronic nature of these substituents is a key factor. In one study, it was found that for achieving high photoprotective activity, having a simple hydrogen atom at the 5-position was more beneficial than incorporating electron-withdrawing groups such as a carboxylic acid (-COOH) or a sulfonic acid (-SO3H) group. nih.gov
Conversely, for other applications, the introduction of electron-withdrawing groups like chloro or nitro at the C6 position is a common strategy to enhance bioactivity. These modifications are integral to the design of certain antimicrobial and anticancer agents, where altering the electronic landscape of the benzimidazole core is necessary for potent target engagement.
Iterative Parallel Synthesis for SAR Optimization
To efficiently explore the vast chemical space of possible benzimidazole derivatives and accelerate SAR studies, modern synthetic methodologies are often employed. Iterative parallel synthesis is a powerful strategy that enables the rapid generation of a large library of structurally related compounds. Each compound in the library possesses a systematic variation, allowing for a comprehensive evaluation of how different functional groups and substitution patterns affect biological activity.
Focused microwave-assisted synthesis represents an efficient and green chemistry approach for creating these compound libraries. This technique can significantly reduce reaction times and improve yields, facilitating the quick production of diverse sets of molecules like bis-benzimidazoles. By generating and screening these libraries, researchers can rapidly identify promising "hit" compounds and refine their structures in subsequent iterations to optimize potency and selectivity, thereby streamlining the drug discovery process.
Conformational Analysis and SAR
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity, as it dictates how the molecule can orient itself to bind with a specific biological target. Conformational analysis of 1-Benzyl-1H-benzo[d]imidazol-2(3H)-one provides crucial data on its spatial arrangement. X-ray crystallography has revealed that the fused benzimidazole ring system is nearly planar. nih.gov A key conformational feature is the orientation of the N1-benzyl group relative to this plane. The dihedral angle between the benzimidazole system and the phenyl ring of the benzyl group has been determined to be 68.50°. nih.gov
This specific, non-coplanar arrangement is a critical parameter for molecular recognition by target proteins. Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate such structural features with biological activity. mdpi.com QSAR models for benzimidazole derivatives have shown that activity often depends on steric factors (the size and shape of substituents) and electronic effects, both of which are related to the molecule's conformation. mdpi.comnih.gov For instance, the angle of the benzyl group will influence how the molecule fits into a receptor's binding pocket and how its substituents are positioned for key interactions. By integrating conformational data with QSAR analyses, a more rational, structure-based approach to designing new derivatives with improved therapeutic profiles can be achieved. biointerfaceresearch.comnih.gov
Stereochemical Considerations in SAR
The exploration of stereochemistry within the structure-activity relationship (SAR) of this compound derivatives is a critical aspect of medicinal chemistry that investigates how the three-dimensional arrangement of atoms in a molecule influences its biological activity. The introduction of chiral centers into the this compound scaffold can lead to the formation of enantiomers or diastereomers, which may exhibit significantly different pharmacological profiles. This includes variations in potency, efficacy, and even the mechanism of action.
A comprehensive review of publicly available scientific literature and research databases indicates a notable gap in studies specifically focused on the stereochemical aspects of this compound derivatives. While numerous studies have been conducted on the synthesis and biological evaluation of various achiral analogs of this compound, there is a conspicuous absence of research detailing the asymmetric synthesis, chiral separation, and differential biological activities of its enantiomeric or diastereomeric pairs.
The potential for stereoisomerism in this class of compounds could arise from several structural modifications, such as:
Substitution on the benzyl ring's benzylic carbon: Introducing a substituent at the benzylic methylene (B1212753) bridge would create a chiral center, leading to (R)- and (S)-enantiomers.
Chiral substituents on the benzyl or benzimidazole rings: The incorporation of moieties that are themselves chiral would result in diastereomers.
In the absence of specific research on the target compound, general principles of stereopharmacology suggest that enantiomers of a chiral this compound derivative would likely exhibit differential binding to their biological targets. This is due to the chiral nature of biological macromolecules such as enzymes and receptors, which can preferentially interact with one stereoisomer over the other.
Although no specific data tables can be generated due to the lack of available research, a hypothetical study to investigate these stereochemical considerations would involve the following:
Asymmetric Synthesis or Chiral Resolution: The synthesis of individual enantiomers of a chiral derivative of this compound, or the separation of a racemic mixture using techniques like chiral high-performance liquid chromatography (HPLC).
Pharmacological Evaluation: The separate evaluation of the biological activity of each enantiomer against a specific target.
Comparative Analysis: A comparison of the potency and efficacy of the enantiomers to determine the eudismic ratio, which quantifies the difference in pharmacological activity between the stereoisomers.
Such a study would provide invaluable insights into the three-dimensional requirements of the target's binding site and would be instrumental in the design of more potent and selective therapeutic agents based on the this compound scaffold. However, at present, the scientific community awaits such dedicated research to elucidate the stereochemical nuances of this promising class of compounds.
Molecular Mechanisms of Biological Activity for 1 Benzyl 1h Benzo D Imidazol 2 3h One Derivatives
Enzyme Inhibition Mechanisms
HIV-1 Integrase Inhibition
Derivatives of 1-benzyl-1H-benzo[d]imidazole have been identified as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. This enzyme facilitates the insertion of the viral DNA into the host cell's genome through two catalytic reactions: 3'-processing and strand transfer. The inhibition of the strand transfer step is a key therapeutic strategy.
One such class of derivatives, 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic acids, has been designed as HIV-1 integrase inhibitors. The proposed mechanism of action for these compounds involves the chelation of two Mg²⁺ ions within the catalytic core of the enzyme. This interaction is facilitated by the diketo acid (DKA) moiety, which mimics the binding of approved integrase strand transfer inhibitors (INSTIs) like Raltegravir and Elvitegravir. By binding to these essential metal cofactors, the inhibitors effectively block the strand transfer reaction, thereby preventing the integration of the viral genome and halting the replication cycle. Docking studies have supported this mechanism, showing that the benzimidazolyl DKA derivatives fit within the integrase active site in a manner similar to known INSTIs.
The anti-HIV-1 activity of several synthesized derivatives has been evaluated in cell-based assays. The following table summarizes the efficacy and cytotoxicity of selected compounds.
| Compound ID | R (Substitution on Benzyl (B1604629) Ring) | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 13a | H | 70 | >1000 | >14.2 |
| 13d | 4-F | 60 | 850 | 14.1 |
| 13g | 3-CN | 40 | 550 | 13.7 |
| 13h | 4-CN | 50 | 700 | 14.0 |
| Raltegravir | (Reference Drug) | 0.007 | 400 | 57142 |
EC₅₀: 50% effective concentration for inhibiting HIV-1 replication. CC₅₀: 50% cytotoxic concentration. SI: Selectivity Index (CC₅₀/EC₅₀).
Inhibition of Microtubule Assembly
The benzimidazole (B57391) scaffold is a well-known pharmacophore in compounds that target tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell shape. While some benzimidazoles like nocodazole (B1683961) cause microtubule destabilization, certain derivatives of 1-benzyl-1H-benzo[d]imidazol-2(3H)-one have been shown to inhibit microtubule assembly by binding to the colchicine (B1669291) site on β-tubulin.
This binding prevents the polymerization of α- and β-tubulin heterodimers into microtubules. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells. The antiproliferative activity of these compounds is often evaluated against various cancer cell lines. For example, a series of 2-aryl-1H-benzo[d]imidazole derivatives demonstrated potent activity, as detailed in the table below.
| Compound ID | Cell Line | IC₅₀ (µM) |
| B15 | HeLa | 5.3 ± 0.21 |
| A549 | 7.2 ± 0.19 | |
| MRC-5 | 18.1 ± 0.32 | |
| B16 | HeLa | 6.1 ± 0.15 |
| A549 | 8.5 ± 0.25 | |
| MRC-5 | 15.3 ± 0.41 | |
| B19 | HeLa | 7.9 ± 0.28 |
| A549 | 9.3 ± 0.33 | |
| MRC-5 | 14.7 ± 0.29 | |
| B20 | HeLa | 8.2 ± 0.31 |
| A549 | 10.1 ± 0.27 | |
| MRC-5 | 16.2 ± 0.38 |
IC₅₀: 50% inhibitory concentration. HeLa: Cervical cancer cell line. A549: Lung cancer cell line. MRC-5: Normal lung fibroblast cell line.
Targeting Enzymes Involved in Cancer Pathology
Derivatives of this compound have been extensively investigated as inhibitors of various protein kinases that are often dysregulated in cancer. These enzymes play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival.
Tyrosine Kinase, Raf Kinase, and Phosphatidylinositol 3-Kinase (PI3K) Inhibition:
A novel series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides has been synthesized and evaluated as multi-kinase inhibitors. mdpi.com These compounds have shown significant inhibitory activity against several key kinases implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 2 (CDK2). mdpi.com The mechanism of action for these compounds involves inducing cell cycle arrest and apoptosis. mdpi.com This is achieved by upregulating pro-apoptotic proteins like caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. mdpi.com
The inhibitory activities of two lead compounds against a panel of kinases are presented below. mdpi.com
| Compound ID | EGFR IC₅₀ (µM) | HER2 IC₅₀ (µM) | CDK2 IC₅₀ (µM) | AURKC IC₅₀ (µM) | mTOR IC₅₀ (µM) |
| 6h | 0.09 | 0.11 | 0.13 | 0.08 | 0.45 |
| 6i | 0.11 | 0.09 | 0.10 | 0.31 | 0.07 |
| Sorafenib | 0.13 | 0.15 | 0.11 | 0.14 | 0.12 |
IC₅₀: 50% inhibitory concentration. EGFR: Epidermal Growth Factor Receptor. HER2: Human Epidermal Growth Factor Receptor 2. CDK2: Cyclin-Dependent Kinase 2. AURKC: Aurora Kinase C. mTOR: Mammalian Target of Rapamycin.
Insulin-like Growth Factor I Receptor (IGF-1R) Kinase Inhibition:
The IGF-1R signaling pathway is another critical target in cancer therapy. 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one derivatives have been developed as potent inhibitors of IGF-1R. nih.govnih.gov The introduction of amine-containing side chains at the 4-position of the pyridone ring was found to significantly enhance the enzymatic potency of these compounds. nih.govnih.gov
Inhibition of d-Amino Acid Oxidase (DAAO)
d-Amino Acid Oxidase (DAAO) is a flavoenzyme that degrades d-amino acids, including d-serine, a co-agonist of the N-methyl-d-aspartate (NMDA) receptor in the brain. Inhibition of DAAO can increase the levels of d-serine, which may have therapeutic potential in neurological disorders.
A series of 1-hydroxy-1H-benzo[d]imidazol-2(3H)-ones has been synthesized and evaluated for their ability to inhibit human and porcine DAAO. The inhibitory potency of these compounds is highly dependent on the substitution pattern on the benzene (B151609) ring. Docking studies suggest that these inhibitors bind to the active site of DAAO, with hydrogen-bonding interactions playing a key role in their affinity.
The in vitro inhibitory data for selected 1-hydroxy-1H-benzo[d]imidazol-2(3H)-one derivatives are summarized below.
| Compound ID | Substitution | Human DAAO IC₅₀ (µM) | Porcine DAAO IC₅₀ (µM) |
| 6a | H | 0.6 | 1.8 |
| 6e | 5,6-dichloro | 0.07 | 0.12 |
| 6o | 5-chloro-6-fluoro | 0.08 | 0.11 |
| 6p | 4,6-dichloro | 0.1 | 0.15 |
IC₅₀: 50% inhibitory concentration.
Inhibition of Methionine Aminopeptidase
Methionine aminopeptidases (MetAPs) are metalloenzymes that cleave the N-terminal methionine from newly synthesized proteins, a process essential for protein maturation and function. Inhibition of MetAPs is a target for the development of antibacterial and anticancer agents.
Benzimidazole derivatives, particularly those containing a 2-(2-pyridyl)benzimidazole (B74506) motif, have been identified as inhibitors of MetAPs. These compounds act as competitive inhibitors by chelating the divalent metal ions (e.g., Co²⁺, Ni²⁺) in the enzyme's active site. This coordination with the metal cofactors prevents the substrate from binding and catalysis from occurring.
Targeting Phospholipase D Isoforms
Phospholipase D (PLD) enzymes hydrolyze phosphatidylcholine to generate phosphatidic acid, a critical lipid second messenger involved in various cellular processes, including cell growth, proliferation, and survival. mdpi.com Dysregulation of PLD activity has been implicated in cancer and neurodegenerative diseases. mdpi.com
Benzimidazolinone derivatives have been discovered as potent dual inhibitors of PLD1 and PLD2. mdpi.com X-ray crystallography has revealed that the benzimidazolone moiety of these inhibitors forms key interactions within the catalytic (HKD) pocket of the enzyme. mdpi.com Specifically, it interacts with residues such as Gln642 and Asn773 in human PLD2, anchoring the inhibitor in the active site and blocking its function. mdpi.com
The inhibitory potency of a lead benzimidazolinone compound is shown in the table below. mdpi.com
| Compound | PLD1 IPoP IC₅₀ (nM) | PLD2 IPoP IC₅₀ (nM) | Calu-1 Cellular IC₅₀ (nM) |
| 4 | 1.8 | 3.1 | 2.0 |
IPoP: Immunoprecipitated on plate assay. Calu-1: Human lung cancer cell line.
Targeting (p)ppGpp Synthetases/Hydrolases
Guanosine tetraphosphate (B8577671) and pentaphosphate, collectively known as (p)ppGpp, are alarmones that regulate bacterial responses to environmental stress. The intracellular levels of (p)ppGpp are controlled by RelA/SpoT Homolog (RSH) enzymes, which possess both synthetase and hydrolase domains. nih.gov Targeting the synthesis of (p)ppGpp is an emerging strategy for developing new antimicrobial agents, as this pathway is crucial for bacterial persistence and virulence. nih.govresearchgate.net
Research into new chemotypes for the inhibition of (p)ppGpp synthesis has involved virtual screening of fragment libraries against the synthetase domain of RSH enzymes like RelSeq. nih.govresearchgate.net Through these screening processes, various chemical scaffolds have been identified as potential binders to the synthetase active site. researchgate.net While direct studies on this compound derivatives are not extensively detailed in this specific context, the broader class of heterocyclic compounds is being explored for this purpose. The aim is to develop potent and selective inhibitors of Rel enzymes, which could pave the way for novel antimicrobial therapies with a low propensity for developing resistance. nih.gov
Targeting FtsZ Proteins
The Filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial component of the bacterial cell division machinery, making it an attractive target for novel antibiotics. tandfonline.comnih.gov Several derivatives of the benzimidazole scaffold have been identified as potent inhibitors of FtsZ. tandfonline.comdovepress.com These compounds interfere with the assembly of FtsZ, disrupting the formation of the Z-ring, which is essential for bacterial cytokinesis. nih.gov
For instance, a series of trisubstituted-benzimidazoles demonstrated significant antibacterial activity against Mycobacterium tuberculosis (Mtb) by inhibiting MtbFtsZ assembly in a dose-dependent manner. nih.gov Similarly, certain benzo[d]imidazole-2-carboxamide derivatives have been shown to inhibit the FtsZ protein in Bacillus subtilis and are suggested to target MtbFtsZ as well. tandfonline.comnih.gov One potent compound from this class, denoted as 1o , not only inhibited FtsZ from B. subtilis with 91 ± 5% inhibition but also perturbed its secondary structure and caused an increase in bacterial cell length, a hallmark of FtsZ inhibition. tandfonline.comnih.gov Molecular modeling studies support the hypothesis that these benzimidazole derivatives bind within the interdomain cleft of FtsZ. tandfonline.com
Targeting Pyruvate (B1213749) Kinases
While specific targeting of pyruvate kinases by this compound derivatives is not extensively documented, the broader benzimidazole scaffold is well-established as a template for synthesizing various protein kinase inhibitors. semanticscholar.org Kinases are critical enzymes that regulate numerous cellular processes, including proliferation, differentiation, and apoptosis, and their dysregulation is a hallmark of cancer. semanticscholar.org
Benzimidazole-based compounds have been developed as potent inhibitors for a range of kinases, including:
Akt Kinase: Novel benzimidazole derivatives have been designed as potent and selective inhibitors of Akt1 kinase, a key enzyme in cell survival pathways. scirp.org
Phosphoinositide 3-kinases (PI3K): A library of benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine (B1248293) was synthesized, yielding potent and selective inhibitors of PI3Kδ, with IC50 values as low as 18 nM. mdpi.com
Multi-Kinase Inhibition: Hybrid molecules incorporating the benzimidazole structure have been developed as multi-targeted kinase inhibitors, showing activity against enzymes like EGFR, HER2, VEGFR2, and CDK2. mdpi.com
These findings underscore the versatility of the benzimidazole core in designing inhibitors that can target the ATP-binding sites of various kinases, suggesting a potential, yet to be fully explored, for derivatives of this compound to act on pyruvate kinases or other related enzymes.
Receptor Modulation and Binding Studies
Derivatives of this compound have been the subject of various receptor binding and modulation studies, highlighting their potential to interact with several key physiological receptors. The benzimidazol-2-one (B1210169) core is a versatile scaffold for developing selective ligands.
Sigma Receptors: A series of benzimidazolone derivatives were synthesized and evaluated for their binding affinity to sigma-1 (σ1) and sigma-2 (σ2) receptors. These studies revealed that the benzimidazolone scaffold is preferential for optimizing affinity and selectivity for the σ2 receptor. nih.gov Several derivatives displayed high affinity for the σ2 receptor, with Ki values ranging from 0.66 to 68.5 nM, and showed high selectivity over the σ1 receptor. nih.govnih.gov For example, compound 14 (1-{4-[4-(4-fluorophenyl)piperazin-1-yl]butyl}-3-propyl-1,3-dihydrobenzimidazol-2-one dihydrochloride) showed a Ki of 0.66 nM for the σ2 receptor and a selectivity ratio (σ1/σ2) of 1139. nih.gov
Cannabinoid Receptors: Novel classes of benzimidazole derivatives have been developed as agonists for the CB2 receptor. These compounds have demonstrated high binding affinities, up to 1 nM, and exhibited good to excellent selectivity (over 1000-fold) over the CB1 receptor. researchgate.net
Serotonin (B10506) Receptors: The binding of imidazo[1,2-a]benzimidazole derivatives to 5-HT2A serotonin receptors has also been investigated. Radioligand binding assays confirmed that these compounds can act as antagonists for this receptor subtype. researchgate.net The interaction is thought to involve a salt bridge formation between a nitrogen atom in the ligand and an aspartate residue (Asp155) within the receptor's transmembrane domain. researchgate.net
These studies collectively demonstrate the capacity of the benzimidazole and benzimidazolone frameworks to be chemically modified to achieve high affinity and selectivity for various therapeutically relevant receptors.
Cellular Pathway Modulation
Induction of Apoptosis
A significant mechanism underlying the anticancer activity of this compound derivatives is the induction of apoptosis, or programmed cell death. The activation of this pathway is crucial for eliminating malignant cells.
Research has shown that certain benzimidazole derivatives can trigger apoptosis through the intrinsic mitochondrial pathway. mdpi.com This is often characterized by the modulation of the Bcl-2 family of proteins, which includes anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax. mdpi.comnih.gov Treatment of cancer cells with active benzimidazole compounds has been shown to down-regulate the expression of Bcl-2 while up-regulating Bax. semanticscholar.orgnih.gov
The apoptotic cascade is mediated by a family of proteases called caspases. mdpi.com Studies have demonstrated that exposure of cancer cells to these derivatives leads to the activation of key caspases. For example, certain compounds were found to significantly increase the levels of caspase-3 and caspase-8, which are critical executioner and initiator caspases, respectively. semanticscholar.orgnih.gov This activation ultimately leads to the biochemical and morphological changes characteristic of apoptosis. Furthermore, some derivatives have been observed to cause cell cycle arrest, often at the G2/M phase, and an increase in the sub-G1 cell population, which is indicative of apoptotic cells. mdpi.com
Antiproliferative Effects
Derivatives of this compound have demonstrated significant antiproliferative activity against a wide range of human cancer cell lines. frontierspartnerships.orgacs.org The benzimidazole scaffold has proven to be a valuable core for the development of potent anticancer agents. researchgate.net
Numerous studies have synthesized and tested series of new benzimidazole derivatives, revealing potent cytotoxic effects. For example, certain nitro-substituted benzimidazole derivatives showed potent activity against human lung adenocarcinoma A549 cells, particularly under hypoxic conditions typical of solid tumors. frontierspartnerships.org Hybrid molecules combining the benzimidazole core with other pharmacologically active moieties, such as 1,2,3-triazoles, have yielded compounds with remarkable antiproliferative activity, with GI50 values in the nanomolar range against various cancer cell lines. nih.gov
The antiproliferative mechanism is often linked to the inhibition of key enzymes involved in cancer cell growth and survival, such as Epidermal Growth Factor Receptor (EGFR) and other kinases. semanticscholar.orgnih.gov The table below summarizes the antiproliferative activity of selected benzimidazole derivatives against different cancer cell lines.
| Compound | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
|---|---|---|---|
| Compound 8 (nitro-substituted) | A549 (Lung, hypoxic) | ~97 | frontierspartnerships.org |
| Compound 13 (N-oxide) | A549 (Normoxic) | 56.0 ± 2.5 | frontierspartnerships.org |
| Hybrid 6i (benzimidazole/triazole) | Various | 0.029 | nih.gov |
| Hybrid 10e (benzimidazole/triazole) | Various | 0.025 | nih.gov |
| Compound 2g (N-heptyl substituted) | MDA-MB-231 (Breast) | Not specified | acs.org |
Antimicrobial Mechanisms (e.g., Antibiofilm Activity)
The antimicrobial action of this compound and its related derivatives is multifaceted, with evidence pointing towards several mechanisms of action, including significant antibiofilm capabilities. The benzimidazole scaffold is a key pharmacophore that interacts with numerous biological targets. rjptonline.org
One of the proposed mechanisms for the antimicrobial activity of benzimidazole derivatives is the disruption of crucial cellular processes. For instance, certain 2,5,6-trisubstituted benzimidazoles have been shown to target the filamenting temperature-sensitive protein Z (FtsZ). nih.gov This protein is vital for bacterial cell division, and its inhibition represents a promising avenue for the development of broad-spectrum antibacterial agents. nih.gov Another study on a series of triaryl benzimidazoles suggested the inhibition of bacterial gyrase as the mode of action, which was supported by molecular modeling. acs.org
Derivatives featuring a benzyl group at the N-1 position of the benzimidazole ring have shown particularly noteworthy antimicrobial and antibiofilm effects. Structure-activity relationship (SAR) studies have indicated that substitutions on this benzyl group can significantly enhance potency. For example, the presence of electron-withdrawing groups, such as halogens, on the benzyl substituent can increase both antibacterial and antifungal activity. rjptonline.org
Specifically concerning antibiofilm activity, which is a critical aspect of antimicrobial resistance, certain benzimidazole derivatives have demonstrated excellent efficacy. They have been observed to both inhibit the formation of new biofilms and eradicate established, mature biofilms. nih.gov This dual action is crucial for combating persistent infections. For example, specific indolylbenzo[d]imidazoles, which incorporate a benzyl group on the indole (B1671886) nitrogen, have shown high activity against staphylococci, inhibiting biofilm formation and killing the cells within them. nih.gov
The table below summarizes the antimicrobial activity of selected benzimidazole derivatives, highlighting their efficacy against various microbial strains.
| Compound Class | Substitution | Mechanism of Action | Target Organism(s) | Activity |
| Indolylbenzo[d]imidazoles | Benzyl group on indole | Inhibition of biofilm formation, killing cells in mature biofilms | Staphylococci | Excellent |
| 2,5,6-Trisubstituted Benzimidazoles | Various | Targeting FtsZ protein (cell division) | Various bacterial pathogens | Antitubercular |
| Triaryl Benzimidazoles | Various | Inhibition of bacterial gyrase | MDR Staphylococci, Enterococci | Bactericidal |
Structural Analogy to Purine (B94841) Bases and Biological Implications
A cornerstone of the biological activity of the benzimidazole scaffold, including this compound, is its structural resemblance to naturally occurring purine bases, such as adenine (B156593) and guanine. This similarity allows benzimidazole derivatives to act as purine antagonists. researchgate.net
The benzimidazole structure, which consists of a fused benzene and imidazole (B134444) ring, mimics the bicyclic structure of purines. This structural analogy enables these compounds to interact with enzymes and receptors that normally bind with purines, thereby interfering with essential metabolic pathways. researchgate.netrdd.edu.iq
The primary biological implication of this antagonism is the inhibition of the synthesis of crucial biomolecules. By competing with purines, benzimidazole derivatives can disrupt the synthesis of bacterial nucleic acids (DNA and RNA) and proteins. researchgate.net This disruption of fundamental cellular processes is a key factor in their antibacterial effect. The interest in benzimidazoles was historically sparked by the discovery that 5,6-dimethylbenzimidazole (B1208971) is a structural component of vitamin B12, highlighting the natural relevance of this chemical scaffold. researchgate.netnih.gov
This mechanism of action—acting as a metabolic competitor—underpins the broad spectrum of biological activities attributed to benzimidazole derivatives, including their use as antimicrobial agents. researchgate.netrdd.edu.iq The ability to interfere with DNA-related processes is a significant attribute that has been explored in the design of various therapeutic agents. researchgate.net Furthermore, hybrid molecules combining purine and benzimidazole structures have been synthesized to create novel compounds with potent antitumor activities, leveraging this interaction with biological systems that process purines. nih.gov
Advanced Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is widely applied to predict geometries, vibrational frequencies, and various electronic properties, offering deep insights into a molecule's behavior. However, specific DFT calculation results for 1-Benzyl-1H-benzo[d]imidazol-2(3H)-one are not present in the available literature. The following sections outline the analyses that would be performed in a typical DFT study.
A crucial first step in any computational study is geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. For this compound, DFT calculations would be used to predict bond lengths, bond angles, and dihedral angles.
These theoretical predictions would then be compared against experimental data to validate the chosen computational method. The primary source of experimental data for this compound is X-ray crystallography, which has shown that the fused benzimidazole (B57391) ring system is nearly planar. nih.gov A key structural feature is the orientation of the benzyl (B1604629) group relative to this plane; experimentally, the dihedral angle between the benzimidazole mean plane and the phenyl ring is 68.50 (6)°. nih.gov A successful DFT optimization would be expected to reproduce these experimental parameters with a high degree of accuracy.
Table 1: Selected Experimental Geometric Parameters for this compound This table is based on experimental X-ray diffraction data. nih.gov Corresponding calculated data from DFT studies are not available in the literature.
| Parameter | Bond/Atoms | Value (Å/°) |
|---|---|---|
| Bond Length | O1—C1 | 1.2332 (14) Å |
| N1—C1 | 1.3853 (14) Å | |
| N2—C1 | 1.3536 (14) Å | |
| N2—C8 | 1.4627 (14) Å | |
| Dihedral Angle | Benzimidazole Plane - Phenyl Ring | 68.50 (6)° |
Following geometry optimization, DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum is often correlated with experimental infrared (IR) and Raman spectra. This comparison helps in assigning the observed spectral bands to specific molecular motions. For this compound, this analysis would identify characteristic frequencies for the C=O stretch of the imidazolone (B8795221) ring, N-H vibrations, C-N stretches, and the various modes of the aromatic rings. However, published studies detailing these theoretical calculations and their correlation with an experimental spectrum for this specific molecule could not be located.
Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic properties. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. Detailed FMO analysis, including energy values and orbital distribution maps for this compound, is not available in the current body of scientific literature.
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). These maps are invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. For this compound, an MEP analysis would likely show a region of high negative potential around the carbonyl oxygen atom, making it a prime site for electrophilic attack. Conversely, the hydrogen atom on the nitrogen (N-H) would be expected to be a region of positive potential. Specific MEP maps and analysis for this compound have not been published.
From the energies of the frontier orbitals (HOMO and LUMO), various global reactivity descriptors can be calculated. These indices, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide quantitative measures of a molecule's reactivity.
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
DFT calculations are also employed to predict the Nonlinear Optical (NLO) properties of molecules. This involves calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). Molecules with significant NLO properties, particularly a large hyperpolarizability value, are of interest for applications in optoelectronics and materials science. The NLO response is often associated with intramolecular charge transfer, which can be enhanced by the presence of electron-donating and electron-withdrawing groups. A computational study would reveal whether this compound possesses significant NLO characteristics, but such a study is currently absent from the literature.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For benzimidazole derivatives, MD simulations can reveal the stability of ligand-protein complexes derived from docking studies and provide insights into the conformational changes that occur upon binding. figshare.commedjrf.com
In a study on new 1,3-dihydro-2H-benzimidazol-2-one derivatives, MD simulations were employed to explore the stability of the most active compound when complexed with its biological target. figshare.com Similarly, simulations lasting 100 nanoseconds have been used to test the stability of benzimidazole–thiadiazole hybrids with the enzyme 14-α demethylase (CYP51). acs.org Another investigation on benzoxazole (B165842) derivatives, which are structurally related to benzimidazoles, used MD simulation data to confirm stable ligand-receptor interactions. medjrf.com
However, a review of the available scientific literature indicates that specific molecular dynamics simulation studies focused exclusively on this compound have not been published.
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to forecast the binding mode and affinity of ligands, such as benzimidazole derivatives, to the active sites of proteins and other biological targets. researchgate.netnih.gov
Molecular docking studies on various benzimidazole derivatives have successfully predicted their binding affinities, typically expressed as a docking score or binding energy in kcal/mol. Lower energy values suggest more favorable binding. For instance, novel aminobenzimidazole-coumaranone conjugates have shown strong predicted receptor binding affinities, with scores ranging from -7.5 to -10.5 kcal/mol, which in some cases surpass those of standard drugs. nih.gov In another study, new oxadiazole/benzimidazole hybrids exhibited docking scores between -7.4 kcal/mol and -8.7 kcal/mol against the Epidermal Growth Factor Receptor (EGFR) kinase site. ekb.eg
While specific binding affinity data for this compound is not extensively detailed, the consistent findings for its derivatives underscore the potential of the N-benzyl benzimidazole scaffold to form stable, high-affinity interactions with various protein targets.
Table 1: Predicted Ligand-Protein Binding Affinities for Selected Benzimidazole Derivatives This table presents data for derivatives to illustrate the binding potential of the benzimidazole scaffold.
| Derivative Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |
| Aminobenzimidazole-coumaranone conjugates | Various receptors | -7.5 to -10.5 | nih.gov |
| Oxadiazole/benzimidazole hybrids | EGFR Kinase (1M17) | -7.4 to -8.7 | ekb.eg |
| Benzoxazole-formazan derivatives | 4URO Receptor | up to -8.0 | medjrf.com |
A significant outcome of molecular docking is the identification of potential biological targets and the elucidation of specific molecular interactions that stabilize the ligand-receptor complex. For the benzimidazole class of compounds, docking studies have identified a wide array of potential molecular targets.
These targets include enzymes crucial for microbial survival, such as topoisomerase II, DNA gyrase subunit B researchgate.net, and 14-α demethylase (CYP51) from Candida species. acs.org In the context of cancer research, targets like the Epidermal Growth Factor Receptor (EGFR) kinase, dihydrofolate reductase, vascular endothelial growth factor receptor 2 (VEGFR2), and histone deacetylase 6 have been identified for various benzimidazole derivatives. ekb.egnih.gov The binding modes typically involve a combination of hydrogen bonds, hydrophobic interactions, and π–π stacking between the benzimidazole core or its substituents and the amino acid residues within the active site of the target protein. researchgate.net Structure-activity relationship studies suggest that the N-1 position of the benzimidazole ring, where the benzyl group is located in the title compound, is critical for pharmacological effects and can enhance chemotherapeutic activity. nih.gov
Computational tools are increasingly used to predict the biological activity spectra of novel compounds before their synthesis and experimental testing. Software such as PASS (Prediction of Activity Spectra for Structures) analyzes the chemical structure of a molecule to predict its likely biological activities based on structure-activity relationships derived from a large database of known active compounds. For example, a predictive study on meta-cyanobenzyl substituted benzimidazole precursors suggested potential analgesic and anti-inflammatory activities. inonu.edu.tr
Furthermore, the results from molecular docking studies are often directly correlated with biological activity. High predicted binding affinities against specific microbial or cancer-related protein targets are used to forecast a compound's potential as an antimicrobial or anticancer agent. nih.govnih.gov These in silico predictions serve as a valuable guide for prioritizing compounds for synthesis and further biological evaluation.
Semi-Empirical Methods for Conformational Analysis
Conformational analysis aims to determine the preferred three-dimensional arrangement of atoms in a molecule. While various computational methods, including semi-empirical, ab initio, and DFT, can be used for this purpose, the most definitive information often comes from experimental X-ray crystallography.
The crystal structure of this compound has been determined, providing precise data on its solid-state conformation. nih.gov The analysis reveals that the fused benzimidazole ring system is essentially planar. A key conformational feature is the orientation of the benzyl group relative to this plane. The dihedral angle between the benzimidazole mean plane and the attached phenyl ring is 68.50 (6)°. nih.gov This experimentally determined structure serves as a crucial benchmark for validating and refining the results obtained from theoretical conformational analysis methods. For comparison, the related compound 1-(4-Methylbenzyl)-1H-benzimidazol-2(3H)-one exhibits a similar perpendicular arrangement, with a dihedral angle of 77.41 (6)°. nih.gov
Table 2: Key Crystallographic and Conformational Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₁₂N₂O | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Fused Ring System Deviation from Mean Plane (max) | 0.023 (2) Å | nih.gov |
| Dihedral Angle (Benzimidazole Plane vs. Phenyl Ring) | 68.50 (6)° | nih.gov |
Quantum Chemical Studies and Thermodynamic Properties
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide fundamental insights into the electronic structure, reactivity, and spectroscopic properties of molecules. inonu.edu.trmdpi.com These methods are used to calculate a range of molecular descriptors that help in understanding a compound's behavior.
For benzimidazole derivatives, DFT studies have been used to analyze global reactivity descriptors, vibrational frequencies, and chemical shifts. inonu.edu.trresearchgate.net A key parameter derived from these studies is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap generally implies higher chemical reactivity. acs.org For instance, DFT calculations on meta-cyanobenzyl substituted benzimidazole precursors yielded HOMO-LUMO energy gaps in the range of 2.930 to 3.845 eV. inonu.edu.tr Another study on benzimidazole–thiadiazole hybrids found that the compound with the lowest energy gap (ΔE = 3.432 eV) was also the most chemically reactive. acs.org
While extensive DFT calculations have been performed on various benzimidazole derivatives to elucidate their electronic properties, specific reports detailing the calculated thermodynamic properties (e.g., heat of formation, Gibbs free energy) for this compound are not prominently available in the current body of scientific literature.
Applications and Future Research Directions
Role as Building Blocks in Organic Synthesis
The 1-benzyl-benzimidazolone core is a versatile and valuable building block in synthetic organic chemistry. nih.gov Its stable, fused-ring structure provides a robust scaffold upon which chemists can build more complex molecules through various reactions. The presence of reactive sites, particularly the nitrogen atoms and the potential for substitution on the aromatic rings, allows for considerable molecular diversification.
Researchers utilize derivatives of this core structure as key intermediates for synthesizing a range of heterocyclic compounds. For instance, by starting with a related precursor like 1-(1-benzyl-1H-benzo[d]imidazol-2-yl)hydrazine, it is possible to construct novel thiazolidin-4-one derivatives through cyclization reactions. ijpsr.com Similarly, the core structure is amenable to reactions that form ureas, such as 1-(1-benzyl-1H-benzo[d]imidazol-2-yl)-3-alkylureas, and carbamates, demonstrating its utility in accessing different classes of organic compounds. connectjournals.comresearchgate.netresearchgate.net The synthesis of the parent compound itself, often achieved through the reaction of 1H-benzimidazol-2-one with benzyl (B1604629) chloride, is a foundational step that opens the door to these subsequent modifications. nih.gov
The strategic importance of this compound is summarized in the table below, which showcases its role as a precursor in the synthesis of more complex molecules.
| Starting Material Precursor | Reagents | Product Class |
| 1-(1-benzyl-1H-benzo[d]imidazol-2-yl)hydrazine | 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes, Thioglycollic acid | Thiazolidin-4-ones ijpsr.com |
| 1-benzyl-1H-benzo[d]imidazol-2-amines | Phenylchloroformate | Phenyl Carbamates connectjournals.comresearchgate.net |
| 2-(Aminomethyl)-1-benzyl-1H-benzimidazole | Isocyanates | Ureas researchgate.net |
Potential in Functional Materials Development
Beyond traditional organic synthesis, the benzimidazole (B57391) framework is of significant interest in the field of materials science due to its unique electronic and optical properties. mdpi.com
Optoelectronic Materials
Benzimidazolone derivatives are being actively investigated for their applications in optoelectronic devices. Their rigid, aromatic structure contributes to high thermal stability and efficient charge transport, which are critical properties for materials used in Organic Light-Emitting Diodes (OLEDs). researchgate.net The electronic characteristics of the benzimidazole core can be fine-tuned through chemical modification to control the emission color and efficiency of these devices. Furthermore, the delocalized π-electron system within the molecule gives rise to nonlinear optical (NLO) properties, making these compounds candidates for applications in advanced optical technologies. mdpi.comresearchgate.net Research has also pointed toward their use as fluorescent materials and chemosensors. researchgate.net
Charge Transport Properties
The ability to efficiently transport electrical charge is a defining characteristic of materials used in modern electronics. Benzimidazole derivatives have shown considerable promise in this area. researchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to analyze their charge transport capabilities, suggesting their potential as ambipolar materials, capable of transporting both electrons and holes. researchgate.net
Experimentally, the benzimidazole core has been incorporated into novel semiconductor materials like two-dimensional (2D) perovskites. In a study of benzimidazolium tin iodide perovskites, the material exhibited a charge carrier mobility of 17 cm² V⁻¹ s⁻¹ at low temperatures, indicating an efficient band-like transport mechanism on the nanoscale. rsc.org The specific structure of the benzimidazolium cation was found to induce a highly regular inorganic lattice, which is beneficial for charge transport. rsc.org These findings underscore the potential of benzimidazole-based compounds in the development of high-performance electronic devices. rsc.org
| Material Class | Investigated Property | Key Finding / Value |
| Benzimidazolium Tin Iodide Perovskite | Charge Carrier Mobility | 17 cm² V⁻¹ s⁻¹ (at low temp.) rsc.org |
| Substituted Benzimidazoles | Charge Transport Mechanism | Potential for ambipolar charge transfer researchgate.net |
| Benzimidazolium Derivatives | Doping | Use as n-dopants for electron-transport materials nih.gov |
Strategies for Lead Structure Development and Optimization
Computational chemistry and molecular modeling are increasingly used to guide these optimization efforts. researchgate.net These in silico methods can predict how structural changes will influence the electronic or binding properties of a molecule, allowing for a more rational design process and accelerating the discovery of improved compounds. researchgate.net A common practical strategy is the creation of chemical libraries, where a series of derivatives are synthesized with systematic variations at key positions. nih.gov For example, a variety of substituents can be introduced on the benzyl group or the benzimidazole core to screen for enhanced performance in a specific application, be it for materials science or as a precursor for biologically active molecules. mdpi.com
Emerging Research Areas for Benzimidazolone Derivatives
Research into benzimidazolone and its derivatives continues to expand into new and innovative areas, driven by the scaffold's unique combination of chemical stability and functional versatility.
One significant emerging application is in the field of corrosion inhibition. Benzimidazolone derivatives have been shown to be highly effective at protecting metals, such as copper, from corrosion in aggressive environments like saltwater. mdpi.com They function by adsorbing onto the metal surface, forming a protective layer that prevents corrosive agents from reaching the metal. mdpi.com
Another promising frontier is the development of advanced sensor technologies. The inherent fluorescence of some benzimidazole derivatives, combined with their ability to interact with specific ions or molecules, makes them excellent candidates for chemosensors. researchgate.net In energy research, benzimidazole compounds are being explored for use in next-generation solar cells, particularly in the context of stabilizing and improving the efficiency of perovskite-based devices. researchgate.netrsc.org The exploration of these derivatives in nanotechnology, for applications such as targeted drug delivery systems, also represents a growing area of interest. researchgate.net
Q & A
Q. What are the common synthetic protocols for 1-Benzyl-1H-benzo[d]imidazol-2(3H)-one, and how are intermediates characterized?
The synthesis typically involves alkylation of 1H-benzo[d]imidazol-2(3H)-one with benzyl chloride under mild conditions. Key steps include:
- Step 1 : Reaction of benzimidazol-2-one with benzyl chloride in the presence of potassium carbonate and tetra-n-butylammonium bromide (TBAB) in DMF, yielding the title compound after 6 hours at room temperature .
- Step 2 : Purification via column chromatography (ethyl acetate/hexane) and recrystallization from ethanol for structural confirmation .
- Intermediates : For derivatives, hydrazine hydrate is used to synthesize 2-hydrazinyl intermediates, followed by condensation with aldehydes/ketones. Characterization employs IR (S-H, N-H stretches at ~2634–3464 cm⁻¹), ¹H-NMR (singlets at δ12.31 for S-H; δ10.93 for N-H), and elemental analysis (deviations <±0.4%) .
Q. What spectroscopic and crystallographic methods are critical for structural validation of this compound?
- Spectroscopy :
- IR : Detects functional groups (e.g., S-H at 2634 cm⁻¹; N-H in benzimidazole at 3395 cm⁻¹) .
- NMR : ¹H-NMR identifies aromatic protons (δ7.2–7.8 for benzyl groups) and heterocyclic protons (δ3.5–5.0 for CH₂ in benzyl substituents). ¹³C-NMR confirms aromatic carbons (δ115–151 ppm) and carbonyl groups .
- Crystallography : Single-crystal X-ray diffraction reveals planar benzimidazole rings and intermolecular interactions (e.g., C—H···O hydrogen bonds and π-stacking) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of 1-benzyl derivatives?
- Catalyst selection : TBAB enhances nucleophilic substitution efficiency by stabilizing transition states .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates. Ethanol is preferred for recrystallization due to low impurity retention .
- Temperature control : Room-temperature reactions minimize side products (e.g., over-alkylation) .
- Yield challenges : Low yields (e.g., 12% in direct alkylation) may require alternative routes, such as click chemistry (Cu(I)-catalyzed azide-alkyne cycloaddition), achieving up to 90% yield for triazole-linked derivatives .
Q. How do computational methods (e.g., DFT) support experimental data for benzimidazole derivatives?
- Structural optimization : B3LYP/6-31G* calculations validate bond lengths and angles, confirming experimental NMR and crystallographic data .
- Electronic properties : HOMO-LUMO gaps predict reactivity; for example, electron-withdrawing substituents lower LUMO energies, enhancing electrophilic substitution .
- Docking studies : Molecular docking (e.g., with antimicrobial targets) rationalizes bioactivity trends observed in derivatives .
Q. How can structural discrepancies in crystallographic data be resolved for analogs with varying substituents?
- Chain-length effects : Longer alkyl chains (e.g., dodecyl vs. benzyl) alter unit cell symmetry (e.g., monoclinic vs. orthorhombic) due to packing differences .
- Hydrogen bonding : Substituents like chloro or methoxy groups introduce new interactions (e.g., N—H···O), affecting crystal density and melting points .
- Validation : Cross-reference experimental XRD data with computational models (Mercury software) to identify torsion angle variations .
Q. What strategies link synthetic modifications to enhanced bioactivity (e.g., anticonvulsant or antimicrobial effects)?
- Hydrazine-carboxamide derivatives : Condensation with aromatic aldehydes introduces π-π stacking motifs, improving binding to neuronal ion channels (anticonvulsant EC₅₀ = 12–18 μM) .
- Triazole hybrids : Copper-catalyzed cycloaddition adds polar groups, enhancing solubility and microbial membrane penetration (MIC = 4–16 μg/mL against S. aureus) .
- SAR studies : Electron-donating groups (e.g., -OCH₃) on benzyl rings increase metabolic stability in pharmacokinetic assays .
Q. What are best practices for ensuring reproducibility and safety in scaled-up syntheses?
- Hazard analysis : Follow ACS guidelines for risk assessment, especially with hydrazine hydrate (neurotoxin) and benzyl chloride (lachrymator) .
- Process control : Monitor reaction progress via TLC (Rf = 0.4–0.6 in ethyl acetate/hexane) and in-situ IR for intermediate stability .
- Scale-up protocols : Use jacketed reactors for exothermic steps (e.g., alkylation) and ensure inert atmospheres to prevent oxidation .
Data Contradictions and Resolution
Q. How are conflicting reports on alkyl chain effects rationalized in structure-activity relationships?
- Case study : 1-Dodecyl derivatives show lower anticonvulsant activity than benzyl analogs due to reduced blood-brain barrier permeability, despite similar in vitro potency .
- Resolution : Use logP calculations (AlogPS 2.1) to predict bioavailability. Benzyl derivatives (logP ~2.5) balance lipophilicity and solubility better than dodecyl (logP ~6.2) .
Q. Why do some synthetic routes report inconsistent yields for triazole-linked derivatives?
- Catalyst loading : Excess CuSO₄ (≥5 mol%) accelerates side reactions (e.g., alkyne homocoupling), reducing yields. Optimize at 2.5 mol% .
- Solvent systems : t-BuOH/H₂O (1:1) improves regioselectivity vs. DMF, which may promote byproduct formation .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
